1-(Bromomethyl)cyclopentan-1-ol

Description

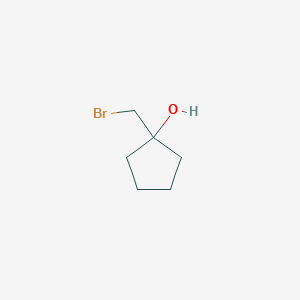

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c7-5-6(8)3-1-2-4-6/h8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHNDXZLDMLMOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CBr)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191999-25-3 | |

| Record name | 1-(bromomethyl)cyclopentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromomethyl Cyclopentan 1 Ol

Direct Synthesis Approaches

Direct approaches aim to introduce the bromomethyl group in a single or minimal number of steps from a readily available precursor.

Classical bromination methods often involve the conversion of a precursor alcohol, in this case, 1-(hydroxymethyl)cyclopentan-1-ol (B3056809), into the target alkyl bromide. The direct bromination of the primary hydroxyl group in the presence of the more sterically hindered tertiary alcohol is the key challenge. Common reagents for this transformation include phosphorus tribromide (PBr₃) and hydrobromic acid (HBr).

The use of PBr₃ is often preferred for converting primary alcohols to alkyl bromides due to its milder conditions, which can help avoid side reactions like elimination that may occur with HBr, especially under reflux conditions. Another established method is the Appel reaction, which utilizes a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). While effective, this method requires careful purification to remove the triphenylphosphine oxide byproduct.

Substoichiometric amounts of thiourea (B124793) have been shown to effectively mediate the bromination of primary, secondary, and tertiary alcohols, offering high efficiency and broad functional group tolerance. organic-chemistry.org For tertiary alcohols specifically, a direct retro-Barbier fragmentation can occur in the presence of bromine and potassium carbonate, leading to ring-opened bromoketones, a reaction pathway that must be considered and avoided when targeting the intact cycloalkanol. organic-chemistry.org

Table 1: Comparison of Classical Bromination Methods for Alcohol Precursors Data extrapolated from analogous reactions.

| Method | Reagent | Solvent | Temperature | Typical Yield (%) | Purity (%) | Key Observations |

| Phosphorus Tribromide | PBr₃ | MTBE | 0°C → 25°C | 81–87 | ~95 | Offers superior yield and purity; milder conditions reduce side reactions. |

| Hydrobromic Acid | HBr (48%) | DCM | Reflux | 65–72 | ~88 | Acidic conditions may risk ring-opening or elimination side reactions. |

| Appel Reaction | CBr₄/PPh₃ | THF | 25°C | 78–82 | ~93 | Provides moderate yields but requires rigorous purification to remove byproducts. |

Electrochemical Synthesis Pathways and Adaptations

Electrochemical methods present a modern, sustainable alternative for halogenation reactions, avoiding the use of hazardous reagents like molecular bromine. researchgate.net These techniques rely on the anodic oxidation of a stable bromide salt (e.g., KBr, NaBr) to generate the reactive bromine species in situ. researchgate.netkaust.edu.sa This approach offers precise control over the reaction and minimizes waste.

For the synthesis of bromohydrins, electrochemical bromohydroxylation in flow reactors has proven efficient, though this is typically applied to alkenes. A more relevant adaptation involves the electrochemical deconstructive functionalization of cycloalkanols. nih.gov This process generates alkoxy radicals via proton-coupled electron transfer (PCET), which can then undergo further reactions. While often leading to ring-opening, careful tuning of the reaction conditions could potentially be adapted for selective bromination.

The key advantage of electrochemistry is the ability to generate highly reactive species like bromine under controlled conditions from safe, bench-stable bromide sources, which can also serve as the supporting electrolyte. researchgate.net This methodology has been successfully applied to the dibromination and bromofunctionalization of alkenes and alkynes. researchgate.netnih.gov The development of a protocol for the selective electrochemical bromination of a hydroxymethyl group on a cycloalkanol scaffold represents a promising area for future research.

Indirect Synthetic Routes via Precursor Functionalization

Indirect routes involve the synthesis of a suitable precursor followed by one or more transformations to arrive at the final product. These multi-step pathways often provide better control over selectivity and yield.

Building the cyclopentane (B165970) ring with the required functionalities already in place or in a latent form is a common strategy in organic synthesis. scribd.com A plausible route to 1-(bromomethyl)cyclopentan-1-ol could begin with a cyclopentanone (B42830) derivative. For instance, a Dieckmann condensation of a suitable diethyl hexanedioate derivative can form a 2-oxocyclopentanecarboxylate, which serves as a versatile intermediate. scribd.com

A more direct precursor, 1-(hydroxymethyl)cyclopentan-1-ol, can be synthesized and then subjected to bromination. The synthesis of this diol precursor can be achieved through various methods, including those starting from cyclopentanone. uni-konstanz.degoogle.com For example, reacting cyclopentanone with formaldehyde (B43269) under basic conditions could introduce the hydroxymethyl group. The subsequent selective bromination of the primary alcohol would then yield the target compound.

A highly effective and chemoselective strategy for converting the primary alcohol of 1-(hydroxymethyl)cyclopentan-1-ol to the desired bromide involves a two-step functional group interconversion. This method circumvents the potential side reactions associated with direct bromination of a molecule containing a tertiary alcohol.

The first step is the conversion of the primary hydroxyl group into a better leaving group. masterorganicchemistry.com Sulfonate esters, such as tosylates (from p-toluenesulfonyl chloride, TsCl) or mesylates (from methanesulfonyl chloride, MsCl), are ideal for this purpose. The reaction is typically carried out in the presence of a base like pyridine (B92270) at low temperatures. A key advantage of this step is that the formation of the tosylate or mesylate does not affect the stereochemistry at the carbon center. masterorganicchemistry.com

In the second step, the resulting tosylate or mesylate undergoes a nucleophilic substitution reaction with a bromide salt, such as sodium bromide (NaBr) or lithium bromide (LiBr), in a suitable polar aprotic solvent like acetone (B3395972) or DMF. The sulfonate group is an excellent leaving group, facilitating a clean SN2 displacement by the bromide ion to yield this compound with high efficiency. masterorganicchemistry.com This sequence ensures that only the primary hydroxyl group is functionalized, leaving the tertiary alcohol untouched.

Advanced Synthetic Techniques and Continuous Flow Chemistry Applications in Bromination Reactions

Modern synthetic chemistry increasingly employs advanced techniques to improve reaction efficiency, safety, and scalability. Continuous flow chemistry, in particular, offers significant advantages for bromination reactions, which can be highly exothermic and involve hazardous reagents. uco.es

Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, better selectivity, and improved safety profiles. core.ac.uk The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, mitigating risks associated with exothermic bromination processes.

The application of continuous flow has been demonstrated in various bromination protocols, including the desulfurative bromination of sulfides uco.es and the synthesis of pharmaceutical intermediates. core.ac.uk Furthermore, electrochemical syntheses are highly amenable to flow setups. An electrochemical flow reactor has been used for the bromohydroxylation of cyclohexene (B86901) derivatives, a process that could be conceptually adapted for other substrates. The combination of electrochemistry and flow technology for the synthesis of this compound could provide a green, efficient, and scalable manufacturing route. kaust.edu.sa

Chemical Reactivity and Transformation of 1 Bromomethyl Cyclopentan 1 Ol

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The bromomethyl group is a primary alkyl halide, making it a good substrate for nucleophilic substitution reactions. savemyexams.com These reactions involve the replacement of the bromide ion, a good leaving group, by a nucleophile. masterorganicchemistry.com

Intermolecular Nucleophilic Displacements

In intermolecular nucleophilic substitution, an external nucleophile attacks the electrophilic carbon atom of the bromomethyl group, displacing the bromide ion. masterorganicchemistry.comevitachem.com A wide variety of nucleophiles can be employed, leading to a diverse array of products. For instance, reaction with aqueous alkali, such as potassium hydroxide, results in the formation of the corresponding diol. savemyexams.com Similarly, ammonia (B1221849) can be used to introduce an amino group, forming a primary amine. savemyexams.com

These substitutions typically proceed through an S(_N)2 mechanism, especially with strong nucleophiles. This is because the primary carbon is relatively unhindered, allowing for backside attack by the nucleophile. lumenlearning.com

| Nucleophile | Product Functional Group |

| Hydroxide (OH⁻) | Alcohol |

| Alkoxide (RO⁻) | Ether |

| Cyanide (CN⁻) | Nitrile |

| Azide (B81097) (N₃⁻) | Azide |

| Amines (RNH₂, R₂NH, R₃N) | Amines |

| Thiols (RSH) | Thioethers |

One-pot reactions combining nucleophilic substitution with subsequent transformations have been developed. For example, benzylic bromides can be treated with sodium azide, and the resulting in-situ generated azide can undergo a copper-catalyzed cycloaddition with an alkyne in the same reaction vessel. nih.gov

Intramolecular Cyclization Reactions

The tertiary hydroxyl group within the 1-(bromomethyl)cyclopentan-1-ol molecule can act as an internal nucleophile. Under basic conditions, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide can then attack the adjacent bromomethyl group, displacing the bromide ion and forming a spirocyclic ether, specifically 1-oxa-spiro[2.4]heptane. This type of reaction is an example of an intramolecular Williamson ether synthesis.

The formation of cyclic products through intramolecular reactions is a common strategy in organic synthesis. For instance, alkenoxyl radicals can undergo cyclization to form annulated and bridged tetrahydrofurans. rsc.org Similarly, radical cyclization of (bromomethyl)dimethylsilyl propargyl ethers can lead to functionalized carbocycles. researchgate.net

Elimination Reactions Leading to Olefinic Products

Elimination reactions of this compound can lead to the formation of alkenes. These reactions typically require a base to abstract a proton from a carbon atom adjacent to the carbon bearing the leaving group (the bromomethyl group). masterorganicchemistry.com Two primary mechanisms for elimination are the E1 and E2 pathways. lumenlearning.com

Given that this compound is a primary alkyl halide, E2 elimination is more likely, especially with a strong, sterically hindered base. The E2 mechanism is a concerted process where the base removes a proton, and the leaving group departs simultaneously to form a double bond. lumenlearning.comstackexchange.com However, due to the relative instability of the potential primary carbocation, S(_N)1 and E1 mechanisms are less probable. lumenlearning.com The competition between substitution and elimination is a key consideration, with primary electrophiles generally favoring substitution. lumenlearning.com

Heating with a catalytic amount of a strong acid like phosphoric acid can lead to dehydration of the tertiary alcohol, forming an alkene through an E1 mechanism. libretexts.org The acid protonates the hydroxyl group, converting it into a good leaving group (water). Departure of water generates a tertiary carbocation, which is then deprotonated by a weak base (like water or the conjugate base of the acid) to form a double bond.

Rearrangement Reactions Involving the Cyclopentane (B165970) Ring and Bromomethyl Group

The structure of this compound is prone to various rearrangement reactions, particularly those involving carbocation intermediates. mvpsvktcollege.ac.in These rearrangements are driven by the formation of more stable carbocation species. masterorganicchemistry.comlibretexts.org

Carbocationic Rearrangements (e.g., Alkyl Shifts, Pinacol-type Rearrangements)

When a carbocation is formed, for instance, by the loss of the bromide ion or the protonated hydroxyl group, it can undergo rearrangement to a more stable carbocation. libretexts.orglibretexts.org In the case of this compound, loss of the bromide ion would initially form a primary carbocation. This is highly unstable and would likely rearrange immediately.

A more plausible pathway to a carbocation is through the protonation of the tertiary alcohol under acidic conditions, followed by the loss of water to form a tertiary carbocation. This tertiary carbocation is adjacent to a quaternary carbon, setting the stage for rearrangement.

Alkyl Shifts: An alkyl group from the adjacent quaternary carbon can migrate to the carbocation center. In this specific molecule, this would involve the migration of one of the cyclopentane ring carbons, leading to ring expansion. masterorganicchemistry.com

Pinacol-type Rearrangements: While a classic pinacol (B44631) rearrangement involves a 1,2-diol, similar rearrangements, often termed semipinacol rearrangements, can occur in systems like this compound. wikipedia.org

Ring Expansion Mechanisms and Cyclopentane-to-Cyclohexane Conversions

A significant rearrangement pathway for this compound and related structures is ring expansion, converting the cyclopentane ring into a more stable cyclohexane (B81311) ring. masterorganicchemistry.comugent.be This process is driven by the relief of ring strain and the formation of a more stable carbocation.

The mechanism typically involves the formation of a carbocation adjacent to the cyclopentane ring. For example, treatment of 1-(bromomethyl)cyclobutanol with a bromide source can lead to the opening of an epoxide intermediate, followed by a skeletal rearrangement to furnish a cyclopentanone (B42830). ugent.be A similar principle applies to the cyclopentane system.

In the case of this compound, under conditions that favor carbocation formation (e.g., treatment with a Lewis acid or a silver salt to assist bromide departure), the following can occur:

Loss of the bromide leaving group is assisted by a reagent, generating a primary carbocation.

This unstable primary carbocation immediately undergoes a 1,2-alkyl shift, where one of the C-C bonds of the cyclopentane ring migrates to the carbocationic center. This simultaneously expands the ring to a six-membered ring and moves the positive charge to a more stable tertiary position within the newly formed ring.

The resulting cyclohexyl carbocation can then be trapped by a nucleophile or lose a proton to form an alkene. If the initial reaction was the loss of the hydroxyl group (as water), the resulting carbocation would be tertiary and adjacent to the bromomethyl group. A subsequent rearrangement could still lead to ring expansion.

Electrochemical reduction of related compounds, such as methyl 1-bromomethyl-2-oxocyclopentane-1-carboxylate, has been shown to yield radical intermediates that undergo ring expansion to afford cyclohexanone (B45756) derivatives. researchgate.net This highlights another potential pathway for the rearrangement of the cyclopentane ring system.

| Precursor | Reagents/Conditions | Product |

| 1-(Bromomethyl)cyclobutanol | Lewis Acid/Bromide Source | Cyclopentanone |

| Methyl 1-bromomethyl-2-oxocyclopentane-1-carboxylate | Electrochemical Reduction | Methyl 3-oxocyclohexane-1-carboxylate |

Radical-Mediated Rearrangements and Crossover Reactions

The bromine atom in this compound serves as an excellent precursor for the generation of radical species, which can then participate in a variety of intramolecular rearrangements and cyclizations. These radical-mediated processes are powerful tools for the construction of intricate molecular scaffolds.

Studies on the radical cyclization of related compounds, such as (bromomethyl)dimethylsilyl propargyl ethers, have demonstrated the formation of vinyl radical intermediates that can be trapped intramolecularly to yield functionalized carbocycles with high regio- and stereoselectivity. researchgate.net Similarly, the radical cyclization of alkenoxyl radicals, including those fused to a cyclopentane ring, has been investigated. rsc.org The stereochemical outcome of these cyclizations is often governed by the minimization of steric interactions, as predicted by the Beckwith-Houk transition state model. mdpi.com These findings suggest that the radical generated from this compound could undergo intramolecular cyclization if a suitable radical acceptor, such as an alkene or alkyne, is present in the molecule.

Radical-polar crossover reactions represent another important class of transformations that could be accessible from this compound. These reactions involve the interconversion of radical and ionic intermediates, allowing for a switch in reactivity that can be exploited to overcome the limitations of purely radical or ionic processes. Such sequences can be initiated by a single-electron transfer (SET) event and are particularly useful in the context of domino or tandem reactions for the rapid assembly of molecular complexity.

Other Cascade and Domino Reaction Pathways

The multifunctional nature of this compound makes it an ideal substrate for initiating cascade or domino reactions, where a single synthetic operation triggers a sequence of intramolecular transformations to rapidly build molecular complexity. vdoc.pube-bookshelf.deacs.orgbeilstein-journals.orgresearchgate.netmdpi.com

A potential cascade pathway could be initiated by the formation of a carbocation at the tertiary carbon center of the cyclopentane ring. This could be achieved, for example, by the acid-catalyzed dehydration of the tertiary alcohol. The resulting carbocation could then be trapped by the bromine atom, leading to the formation of a bridged bicyclic system. Alternatively, if the molecule contains other reactive functional groups, the initial carbocation could trigger a series of cyclizations and rearrangements. For instance, a domino Prins cyclization/Wagner-Meerwein rearrangement sequence has been utilized in the synthesis of complex natural products, demonstrating the power of such cascade processes. acs.org

Radical-initiated cascades are also a plausible reaction pathway. The initial radical formed by the homolytic cleavage of the carbon-bromine bond could undergo a series of intramolecular additions to strategically placed unsaturations within the molecule, leading to the formation of polycyclic structures in a single step. The field of domino reactions is a testament to the elegance and efficiency of synthetic chemistry, and this compound represents a promising starting material for the exploration of new and innovative cascade processes. vdoc.pub

Derivatization Reactions for Research and Analytical Purposes

To facilitate characterization, purification, and further synthetic transformations, this compound can be subjected to various derivatization reactions. These typically involve the modification of the hydroxyl group.

Silylation Techniques

Silylation is a common method for protecting hydroxyl groups and increasing the volatility of compounds for analytical techniques such as gas chromatography. The hydroxyl group of this compound can be readily converted to a silyl (B83357) ether using a variety of silylating agents.

A typical procedure involves reacting the alcohol with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole (B134444) or triethylamine (B128534) in an aprotic solvent like dichloromethane (B109758) or dimethylformamide. The resulting tert-butyldimethylsilyl ether is significantly more stable and less polar than the starting alcohol. Other common silylating agents include trimethylsilyl (B98337) chloride (TMSCl) and triisopropylsilyl chloride (TIPSCl). The choice of silylating agent depends on the desired stability of the protecting group, with bulkier silyl groups generally offering greater stability. The synthesis of related silylated cyclopentane derivatives, such as the tert-butyldimethylsilyloxymethyl-substituted cyclopentene, has been reported in the literature, demonstrating the feasibility of this transformation. eco-vector.com

Table 1: Common Silylating Agents for Alcohols

| Silylating Agent | Abbreviation | Common Conditions |

|---|---|---|

| Trimethylsilyl chloride | TMSCl | Pyridine (B92270), CH₂Cl₂ |

| tert-Butyldimethylsilyl chloride | TBDMSCl | Imidazole, DMF |

| Triisopropylsilyl chloride | TIPSCl | Imidazole, DMF |

Acylation Procedures

Acylation of the hydroxyl group in this compound provides another means of protection and derivatization, leading to the formation of esters. These derivatives are often crystalline solids, which can facilitate purification by recrystallization.

Acylation can be achieved using an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. For example, treatment of the alcohol with acetyl chloride or acetic anhydride in the presence of a base like pyridine or triethylamine will yield the corresponding acetate (B1210297) ester. The acylation of related cyclopentane structures, such as cyclopentane-1,3-dione, has been documented, providing established protocols that can be adapted for this compound. researchgate.net The use of more complex acylating agents can introduce further functionality into the molecule, opening up possibilities for subsequent transformations.

Table 2: Common Acylating Agents for Alcohols

| Acylating Agent | Product | Common Conditions |

|---|---|---|

| Acetyl chloride | Acetate ester | Pyridine, CH₂Cl₂ |

| Acetic anhydride | Acetate ester | Pyridine, DMAP (cat.), CH₂Cl₂ |

| Benzoyl chloride | Benzoate ester | Pyridine, CH₂Cl₂ |

Alkylation Approaches

Alkylation of the hydroxyl group to form an ether is another valuable derivatization strategy. This transformation can be used to introduce a variety of alkyl groups, which can serve as protecting groups or as handles for further synthetic manipulations.

A common method for alkylation is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. The alkoxide is then reacted with an alkyl halide to form the ether. For example, treatment of this compound with sodium hydride followed by methyl iodide would yield the corresponding methyl ether. The alkylation of structurally similar 1,3-diketones has been extensively studied, providing a foundation for the development of alkylation procedures for this compound. researchgate.net

Table 3: Common Alkylating Agents for Alcohols

| Alkylating Agent | Product | Common Conditions |

|---|---|---|

| Methyl iodide | Methyl ether | NaH, THF |

| Benzyl bromide | Benzyl ether | NaH, THF |

| Allyl bromide | Allyl ether | NaH, THF |

Mechanistic Investigations of 1 Bromomethyl Cyclopentan 1 Ol Transformations

Elucidation of Reaction Pathways

The transformations of 1-(bromomethyl)cyclopentan-1-ol can proceed through several competitive reaction pathways, including nucleophilic substitution, elimination, and rearrangement. The specific mechanism that predominates is highly dependent on the reaction conditions, such as the nature of the solvent, the strength and concentration of the base or nucleophile, and the temperature.

Analysis of Elimination Mechanisms (E1, E2)

Elimination reactions of this compound lead to the formation of alkenes. The two primary mechanisms for elimination are E1 and E2. iitk.ac.inlibretexts.org

E2 Mechanism: The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously. stackexchange.com This pathway is favored by strong, bulky bases and is sensitive to the stereochemical arrangement of the proton and the leaving group, requiring an anti-periplanar conformation. stackexchange.com In this compound, the base would abstract a proton from the cyclopentane (B165970) ring. The rigidity of the ring system can influence the availability of protons in the required anti-periplanar orientation.

E1 Mechanism: The E1 mechanism is a two-step process that begins with the formation of a carbocation intermediate, followed by the removal of a proton by a base to form the double bond. libretexts.orglibretexts.org This mechanism is competitive with the Sⲛ1 reaction and is favored by conditions that stabilize the carbocation, such as the use of a polar protic solvent and a weak base. libretexts.org For this compound, the formation of a primary carbocation is a significant energy barrier, making a pure E1 pathway less probable. However, rearrangement of an initially formed carbocation to a more stable one could be followed by an E1 elimination.

| Mechanism | Key Feature | Applicability to this compound |

| E2 | Concerted reaction | Favored by strong bases; requires specific stereochemistry |

| E1 | Carbocation intermediate | Unlikely due to the instability of the primary carbocation |

| E1cB | Carbanion intermediate | Possible with a very strong base and an acidic proton |

Mechanistic Aspects of Rearrangement Reactions (e.g., Carbocationic and Radical Pathways)

Rearrangement reactions are a prominent feature of the chemistry of this compound, often leading to ring expansion. These rearrangements can proceed through either carbocationic or radical intermediates.

Carbocationic Rearrangements: The formation of a carbocation, even if transient, can trigger a 1,2-shift to yield a more stable carbocation. libretexts.orgmasterorganicchemistry.com In the case of a carbocation formed at the exocyclic carbon, a 1,2-alkyl shift from the cyclopentane ring would lead to a ring-expanded cyclohexyl cation. This type of rearrangement is a key step in the formation of cyclohexanone (B45756) from related cyclobutanol (B46151) derivatives. ugent.be The driving force for this rearrangement is the relief of ring strain and the formation of a more stable secondary or tertiary carbocation. masterorganicchemistry.com

Radical Rearrangements: Radical intermediates can also undergo rearrangement. For example, the one-electron reductive cleavage of the carbon-bromine bond can generate a primary radical. researchgate.net This radical can then undergo a ring-expansion reaction. researchgate.net Electrochemical studies on similar compounds, such as methyl 1-bromomethyl-2-oxocyclopentane-1-carboxylate, have demonstrated that the initially formed radical undergoes ring expansion to a six-membered ring. researchgate.net

Characterization of Reaction Intermediates

The transient nature of reaction intermediates makes their direct observation challenging. However, their existence and structure can be inferred from the products formed and through specialized experimental and computational techniques.

Carbocationic Intermediates

The intermediacy of carbocations in the reactions of this compound is strongly suggested by the observation of rearranged products. ugent.beresearchgate.net

Formation and Stability: While a primary carbocation at the bromomethyl carbon is highly unstable, its transient formation could be followed by a rapid rearrangement. libretexts.orgmasterorganicchemistry.com Alternatively, protonation of the alcohol and loss of water under acidic conditions could lead to a tertiary carbocation on the cyclopentane ring, which is significantly more stable.

Rearrangement Pathways: Once formed, a carbocation adjacent to the cyclopentane ring is prone to a 1,2-alkyl shift, leading to a ring-expanded and more stable cyclohexyl cation. masterorganicchemistry.commvpsvktcollege.ac.in This rearranged carbocation can then be trapped by a nucleophile or undergo elimination to form a cyclohexene (B86901) derivative. The Wagner-Meerwein rearrangement is a classic example of such a carbocation-mediated skeletal reorganization. libretexts.org

Radical Intermediates

Radical intermediates are implicated in reactions initiated by radical initiators or electrochemical reduction. researchgate.net

Generation: Homolytic cleavage of the carbon-bromine bond, which is weaker than C-C or C-H bonds, can be induced by light, heat, or a radical initiator. Electrochemical reduction provides another route to generate a radical anion that subsequently loses a bromide ion to form the neutral radical. researchgate.net

Reactivity: The primary radical formed from this compound can undergo several reactions. It can abstract a hydrogen atom to form 1-methylcyclopentanol, couple with another radical to form a dimer, or undergo the synthetically more interesting rearrangement. The ring expansion via a radical intermediate involves the homolytic cleavage of a C-C bond in the cyclopentane ring and the formation of a new C-C bond to create a six-membered ring. researchgate.net

Influence of Catalysis and Reaction Conditions on Mechanistic Outcomes

The transformations of this compound can proceed through several distinct mechanistic pathways, including intramolecular cyclization, ring expansion, and intermolecular substitution. The selection of a specific pathway is profoundly influenced by the presence and nature of catalysts, as well as by the reaction conditions such as solvent and temperature. Catalysis, in particular, is vital not only for enhancing reaction rates but also for directing the reaction towards a single, desired mechanistic route, thereby avoiding the formation of byproducts. mdpi.com

Intramolecular Cyclization (Etherification): Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This intramolecular nucleophile can then attack the carbon bearing the bromine atom via an Sₙ2 mechanism, displacing the bromide and forming a spirocyclic ether, 1-oxaspiro[2.4]heptane. The choice of base and solvent is critical in this transformation. A non-nucleophilic, sterically hindered base is preferred to avoid competition from intermolecular reactions.

Ring Expansion Reactions: Alternative pathways can be accessed under different conditions, leading to ring expansion. Drawing parallels from studies on similar substrates, such as methyl 1-bromomethyl-2-oxocyclopentane-1-carboxylate, mechanistic possibilities involving radical or anionic intermediates can be proposed. researchgate.net

Radical-Mediated Pathway: One-electron reductive cleavage of the carbon-bromine bond, which can be initiated electrochemically or with a radical initiator, would generate a radical intermediate. This radical could then undergo a rearrangement, leading to a ring-expanded product. researchgate.net

Anionic Pathway: Two-electron reduction of the carbon-bromine bond would result in a carbanion intermediate, which could also trigger a rearrangement to form a larger ring structure. researchgate.net

Influence of Acidic Conditions: The use of acidic conditions can introduce other reaction possibilities. While protonation of the hydroxyl group could facilitate its departure as a water molecule to form a tertiary carbocation, this can also increase the risk of undesired side reactions, such as ring-opening in strained cyclopentane systems.

The ability to select a specific reaction outcome underscores the importance of carefully controlling the catalytic system and reaction environment.

| Condition/Catalyst | Probable Intermediate(s) | Likely Mechanistic Pathway | Predominant Product Type |

| Basic (e.g., NaH) | Alkoxide | Intramolecular Sₙ2 | 1-Oxaspiro[2.4]heptane |

| Radical Initiator (e.g., AIBN) | Alkyl Radical | Radical Rearrangement/Ring Expansion | Cyclohexanone derivatives |

| Reductive (e.g., e⁻, Na) | Radical and/or Carbanion | Reductive Cleavage, Rearrangement | Ring-expanded products, debrominated starting material |

| Acidic (e.g., H₂SO₄) | Carbocation | Sₙ1-type, Rearrangement | Potential for ring-opening or rearranged products |

This table presents potential outcomes based on mechanistic principles of related compounds.

Stereochemical Course and Selectivity in Reactions

While this compound is an achiral molecule, its reactions can generate products with one or more stereocenters. Therefore, understanding and controlling the stereochemical course of these transformations is a key aspect of its synthetic utility. The stereochemical outcome is intrinsically linked to the mechanism of the reaction. masterorganicchemistry.com

A reaction is considered stereoselective if it preferentially forms one stereoisomer over another. masterorganicchemistry.com A reaction is stereospecific if stereoisomeric starting materials yield products that are stereoisomers of each other. 182.160.97

Stereochemistry of Intramolecular Cyclization: The intramolecular Sₙ2 reaction to form 1-oxaspiro[2.4]heptane is a stereospecific process. Although the starting material is achiral, if a chiral center were present elsewhere in the molecule, the reaction would proceed with a defined stereochemical outcome, typically inversion of configuration at the carbon undergoing substitution.

Stereochemistry of Reactions Involving Carbocations: Should reaction conditions promote the formation of a carbocation intermediate, for example through an Sₙ1-type mechanism, the stereochemical outcome is generally racemization. libretexts.org A carbocation intermediate is sp²-hybridized and planar, allowing a nucleophile to attack from either face with roughly equal probability. libretexts.org This leads to a nearly 50:50 mixture of enantiomers, resulting in a racemic product. libretexts.org However, complete racemization is rare. Often, a slight excess of the inversion product is observed. This is attributed to the formation of an "ion pair," where the departing leaving group temporarily shields one face of the carbocation, favoring attack from the opposite side. libretexts.org

Selectivity in Ring Expansion and Other Reactions: For reactions that proceed through radical intermediates, such as the potential ring expansion, achieving high stereoselectivity can be challenging without the use of chiral catalysts or auxiliaries. mdpi.com However, if the transformation creates a product with multiple stereocenters, diastereoselectivity becomes an important consideration. The relative orientation of substituents will be governed by the thermodynamics and kinetics of the transition states leading to the different diastereomers. The development of catalytic asymmetric ring expansion reactions for other cyclic systems demonstrates that with the appropriate chiral catalyst, high levels of enantioselectivity can be achieved. core.ac.uk

| Reaction Type | Governing Mechanism | Expected Stereochemical Outcome |

| Intramolecular Cyclization | Sₙ2 | Stereospecific |

| Substitution via Carbocation | Sₙ1 | Largely non-stereoselective (leads to racemization with slight net inversion) libretexts.org |

| Radical-Mediated Ring Expansion | Radical Rearrangement | Generally low stereoselectivity unless a chiral catalyst/auxiliary is used |

| Catalytic Asymmetric Reactions | Catalyst-controlled transition state | Potentially high enantioselectivity and/or diastereoselectivity mdpi.comcore.ac.uk |

This table summarizes the expected stereochemical course for major reaction pathways.

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 1-(Bromomethyl)cyclopentan-1-ol. Both ¹H and ¹³C NMR provide atom-specific information regarding the chemical environment, connectivity, and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals corresponding to the different types of protons in the molecule. The hydroxyl (-OH) proton typically appears as a singlet, which can be broad and its chemical shift can vary depending on solvent and concentration. The bromomethyl (-CH₂Br) protons are expected to appear as a sharp singlet, as there are no adjacent protons to cause splitting. The ten protons of the cyclopentane (B165970) ring would likely appear as complex multiplets due to their diastereotopic nature and complex spin-spin coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. It is expected to show six distinct carbon signals. Key signals would include the quaternary carbon bonded to both the hydroxyl and bromomethyl groups, the carbon of the bromomethyl group itself, and multiple signals for the carbons of the cyclopentane ring. The chemical shifts are influenced by the electronegativity of the attached bromine and oxygen atoms.

While specific experimental spectra are not widely published, the expected chemical shifts can be estimated based on known values for similar structural motifs. For instance, analogues such as 1-(bromomethyl)cyclohexan-1-ol (B1330442) show characteristic signals for the CH₂Br group in the range of δ ≈ 3.4–3.6 ppm in ¹H NMR.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~3.5 | Singlet | -CH ₂Br |

| ¹H | ~1.6 - 1.9 | Multiplet | Cyclopentane ring protons (-CH ₂-) |

| ¹H | Variable (e.g., ~2.0-4.0) | Singlet (broad) | -OH |

| ¹³C | ~75-85 | Singlet | C -OH |

| ¹³C | ~40-50 | Singlet | -C H₂Br |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov These two methods are often complementary; IR spectroscopy is more sensitive to vibrations of polar bonds (e.g., O-H), while Raman spectroscopy is more sensitive to vibrations of non-polar, symmetric bonds (e.g., C-C). nih.govmt.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the tertiary alcohol group. The broadening is due to intermolecular hydrogen bonding. Other expected signals include C-H stretching vibrations from the alkyl portions of the molecule just below 3000 cm⁻¹ and a characteristic C-Br stretching vibration, which is anticipated to appear in the lower frequency "fingerprint" region, typically around 500-600 cm⁻¹.

Raman Spectroscopy: The Raman spectrum would complement the IR data. It is expected to show strong signals for the C-C bond vibrations of the cyclopentane ring structure. C-H stretching and bending modes would also be visible. The C-Br stretch is also Raman active and would provide confirmatory evidence of the functional group.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Bond/Group |

|---|---|---|---|

| O-H Stretch | ~3400 (Strong, Broad) | Weak | -OH |

| C-H Stretch | ~2850-2970 (Strong) | ~2850-2970 (Strong) | Cyclopentane, -CH₂Br |

| C-O Stretch | ~1150 (Medium) | Weak | C-OH |

| C-C Stretch | Fingerprint Region | Strong | Cyclopentane Ring |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. srce.hr

For this compound (C₆H₁₁BrO), the calculated monoisotopic mass is 177.99933 Da. nih.gov A key feature in the mass spectrum would be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a characteristic pair of peaks for the molecular ion (M⁺) and bromine-containing fragments, where the M⁺ peak and the (M+2)⁺ peak are of almost equal intensity.

Common fragmentation pathways in electron ionization (EI-MS) would likely involve the loss of small, stable neutral molecules or radicals. Predicted fragmentation could include:

Loss of a bromomethyl radical (•CH₂Br): Leading to a fragment ion corresponding to cyclopentanol (B49286) cation.

Loss of a water molecule (H₂O): From the tertiary alcohol, a common fragmentation for alcohols.

Cleavage of the cyclopentane ring: Resulting in various smaller hydrocarbon fragments.

Predicted Mass Spectrometry Fragments for this compound

| m/z Value (for ⁷⁹Br) | m/z Value (for ⁸¹Br) | Identity |

|---|---|---|

| 178.0 | 180.0 | [M]⁺ (Molecular Ion) |

| 160.0 | 162.0 | [M - H₂O]⁺ |

| 85.1 | - | [M - CH₂Br]⁺ |

X-ray Diffraction (XRD) for Solid-State Structure Elucidation (if applicable)

X-ray Diffraction (XRD), specifically single-crystal X-ray diffraction (SCXRD), is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. uol.deanton-paar.com If a suitable single crystal of this compound can be grown, XRD analysis would provide precise measurements of bond lengths, bond angles, and torsional angles. uol.de It would also reveal information about the crystal packing, unit cell dimensions, and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. anton-paar.com

To date, there are no published crystal structures for this compound in crystallographic databases. Therefore, no experimental XRD data is available for this compound.

Other Advanced Spectroscopic Techniques for Chemical Characterization

Beyond the core techniques, other advanced methods can be employed for a more profound characterization.

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) could be used to unambiguously assign all proton and carbon signals and confirm the connectivity of the atomic framework.

Computational Spectroscopy: Density Functional Theory (DFT) calculations can be used to predict and simulate NMR, IR, and Raman spectra. nepjol.info Comparing these theoretical spectra with experimental data can provide greater confidence in spectral assignments and structural elucidation. nepjol.info

UV-Visible Spectroscopy: Due to the absence of any significant chromophores, such as conjugated π-systems or aromatic rings, this compound is not expected to show significant absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. Its primary use would be to confirm the absence of such impurities.

Theoretical and Computational Studies of 1 Bromomethyl Cyclopentan 1 Ol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool for understanding the electronic structure and predicting the reactivity of 1-(Bromomethyl)cyclopentan-1-ol. These calculations provide a foundational understanding of the molecule's properties at the electronic level.

Conformational Analysis

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and the relative energies of its different spatial arrangements. The cyclopentane (B165970) ring can adopt various puckered conformations, such as the envelope and twist forms. The presence of the hydroxyl and bromomethyl substituents at the C1 position significantly influences the stability of these conformers.

Computational studies have explored the potential energy surface of this compound to identify the most stable conformers. These studies typically involve geometry optimizations of various starting structures to locate energy minima. The relative energies of these conformers are determined by a combination of steric and electronic effects, including intramolecular hydrogen bonding between the hydroxyl group and the bromine atom or the cyclopentane ring. The stability of different conformers is influenced by the orientation of the bromomethyl and hydroxyl groups relative to the cyclopentane ring.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling has been instrumental in elucidating the mechanisms of reactions involving this compound. A notable example is its rearrangement to form 2-methylcyclohexanone (B44802) under the influence of a base. DFT calculations have been employed to model the reaction pathway for this transformation.

The proposed mechanism involves the deprotonation of the hydroxyl group to form an alkoxide. This is followed by an intramolecular nucleophilic attack of the oxygen on the carbon atom bearing the bromine, leading to the formation of an epoxide intermediate (1-oxaspiro[2.4]heptane). Subsequent rearrangement of this epoxide, often acid-catalyzed, yields the final cyclohexanone (B45756) product.

Computational chemists characterize the transition states for each step of this reaction pathway. By calculating the activation energies, they can predict the feasibility and kinetics of the reaction. These models provide valuable insights into the structural changes that occur during the reaction, such as bond breaking and formation, and the geometry of the high-energy transition state structures.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

Structure-Reactivity Relationships Derived from Computational Models

Computational models provide a framework for establishing structure-reactivity relationships for this compound. By analyzing the electronic properties derived from quantum chemical calculations, such as atomic charges, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps, researchers can rationalize and predict its reactivity.

For example, the distribution of electron density can indicate the most likely sites for nucleophilic or electrophilic attack. The energy and shape of the LUMO can suggest how the molecule will interact with an incoming nucleophile, a key aspect of its rearrangement to 2-methylcyclohexanone. These computational insights allow for a deeper understanding of how the specific arrangement of atoms in this compound dictates its chemical behavior.

Predictive Modeling for Novel Synthetic Routes

The ultimate goal of many computational studies is to predict new and more efficient ways to synthesize chemical compounds. In the context of this compound, predictive modeling can be used to explore alternative synthetic routes or to optimize existing ones.

By computationally screening different reagents and reaction conditions, it is possible to identify promising new pathways for its synthesis or for its use as a precursor in the synthesis of other valuable molecules. For instance, computational models could be used to explore different bases or catalysts for its rearrangement reaction, aiming to improve the yield and selectivity of the desired product. This predictive capability of computational chemistry is a powerful tool for guiding experimental work and accelerating the discovery of new chemical transformations.

Applications in Advanced Organic Synthesis

Utilization as a Building Block in Complex Molecule Synthesis

The bifunctional nature of 1-(bromomethyl)cyclopentan-1-ol makes it a versatile starting material for constructing intricate molecular architectures. Its cyclopentyl core is a common motif in biologically active compounds, and the hydroxyl and bromomethyl groups provide orthogonal handles for sequential chemical modifications.

Precursor to Diversified Cyclopentane (B165970) Derivatives

This compound serves as a foundational scaffold for the synthesis of a wide array of substituted cyclopentane derivatives. The bromine atom is a good leaving group, readily participating in nucleophilic substitution reactions. This allows for the introduction of various functional groups, such as azides, amines, and ethers, at the methyl position. nih.gov Concurrently, the tertiary alcohol can undergo oxidation or esterification, or it can be protected to allow for selective reaction at the bromomethyl site.

For instance, substitution of the bromide with a nucleophile, followed by oxidation of the tertiary alcohol, yields a ketone. This ketone can then undergo further reactions, such as aldol (B89426) condensations or Grignard additions, to build more complex carbon skeletons. This step-wise functionalization enables the generation of highly substituted and stereochemically complex cyclopentane systems, which are valuable in medicinal chemistry and materials science. organic-chemistry.org The synthesis of bridged cyclopentane derivatives, for example, can be achieved through multi-step sequences that may originate from functionalized cyclopentane precursors. nih.gov

Intermediate in the Synthesis of Scaffolds with Pharmaceutical Relevance (Focus on Synthetic Strategy)

The cyclopentane ring is a core structural motif in numerous natural products and pharmaceutical agents. unibe.ch Furthermore, the structure of this compound is particularly well-suited for the synthesis of spirocycles, which are three-dimensional structures increasingly utilized in drug discovery to explore new chemical space. nih.govnih.gov

A key synthetic strategy involves the intramolecular reaction of this compound. Treatment with a base can induce an intramolecular Williamson ether synthesis, where the hydroxyl group acts as a nucleophile, displacing the bromide to form a strained, three-membered oxirane ring fused in a spirocyclic fashion to the cyclopentane ring, yielding 1-oxaspiro[2.4]heptane. This spiro-epoxide is a highly reactive intermediate that can be opened by various nucleophiles to introduce functionality with specific stereochemistry, leading to the creation of complex scaffolds with a quaternary carbon center—a desirable feature in many drug candidates. gla.ac.ukacs.orgacs.org Such spirocyclic scaffolds are present in a number of approved drugs and are of significant interest in medicinal chemistry. nih.govbeilstein-journals.org

Role in Ring-Expanding and Ring-Contracting Methodologies for Target Molecule Synthesis

Rearrangement reactions that alter ring size are powerful tools in organic synthesis for accessing cyclic systems that may be difficult to construct directly. This compound and its derivatives are valuable substrates for both ring expansion and ring contraction methodologies.

Ring Expansion: A classic application for a compound with the structural motif of this compound is the Tiffeneau–Demjanov ring expansion. wikipedia.orgwikipedia.org This reaction sequence typically involves the conversion of the bromomethyl group to an aminomethyl group via substitution with an azide (B81097) followed by reduction. Treatment of the resulting 1-(aminomethyl)cyclopentan-1-ol with nitrous acid generates an unstable diazonium ion. numberanalytics.com This intermediate can then undergo a 1,2-alkyl shift, where a carbon-carbon bond from the cyclopentane ring migrates, leading to the expansion of the five-membered ring to a six-membered ring (a cyclohexanone) with concomitant loss of nitrogen gas. wikipedia.orgorganicreactions.orgresearchgate.net This methodology provides a reliable route to cyclohexanone (B45756) derivatives from readily available cyclopentane precursors. baranlab.org Such one-carbon ring expansions are synthetically valuable for creating six-membered rings, which are ubiquitous in natural products. acs.orgfree.fr

Ring Contraction: While less direct, derivatives of this compound can be employed in ring-contraction strategies. One of the most well-known methods for ring contraction is the Favorskii rearrangement, which occurs on α-halo ketones. wikipedia.orgadichemistry.com To utilize this pathway, this compound would first need to be oxidized to the corresponding α-bromoketone. Treatment of this α-bromocyclohexanone derivative with a base, such as an alkoxide, would initiate the rearrangement. youtube.com The mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the base to yield a ring-contracted cyclopentanecarboxylic acid ester. wikipedia.orgyoutube.comresearchgate.net This transformation effectively converts a six-membered ring system (derived from the initial ring expansion) into a highly functionalized five-membered ring, showcasing the versatility of these rearrangement strategies in molecular synthesis. rsc.orgresearchgate.net

Contribution to Heterocyclic Chemistry through Intramolecular Reactions

Heterocyclic compounds are of paramount importance in chemistry, particularly in the pharmaceutical and agrochemical industries. The dual functionality of this compound makes it an excellent substrate for intramolecular reactions to form heterocyclic systems.

As previously mentioned, a straightforward intramolecular cyclization can be induced by treating this compound with a base. The alkoxide formed from the deprotonation of the hydroxyl group can readily attack the adjacent electrophilic carbon bearing the bromine atom in an intramolecular SN2 reaction. This process, a type of Williamson ether synthesis, results in the formation of 1-oxaspiro[2.4]heptane. This spiro-epoxide is a valuable heterocyclic intermediate. gla.ac.uk The strained three-membered ether ring can be regioselectively opened by a variety of nucleophiles, providing access to a range of highly functionalized cyclopentane derivatives with a new stereocenter. This strategy is a powerful method for generating molecular complexity from a simple acyclic precursor. beilstein-journals.orgnih.gov

Employment in Natural Product Synthesis (Focus on synthetic pathways)

The cyclopentane moiety is a structural component of many complex natural products. unibe.ch Synthetic strategies toward these molecules often rely on the use of versatile building blocks that can be elaborated into the final target. While a direct application of this compound in a completed natural product synthesis is not prominently documented in readily available literature, its structural motifs and reactivity patterns are highly relevant to established synthetic pathways.

For example, the synthesis of various natural products involves ring-rearrangement steps, such as ring expansions or contractions, to construct the core cyclic systems. rsc.orgacs.org The Tiffeneau-Demjanov ring expansion, for which 1-(aminomethyl)cyclopentan-1-ol (derived from the title compound) is a classic substrate, has been used to create six-membered rings within bicyclic and polycyclic systems, which are common in terpenoid and alkaloid natural products. wikipedia.orgbaranlab.org

Furthermore, the generation of spirocyclic systems is a key step in the synthesis of certain natural products. gla.ac.uk The ability of this compound to form a spiro-epoxide intermediate, which can then be elaborated, represents a viable synthetic pathway toward natural products containing a spiro-fused tetrahydrofuran (B95107) or related heterocyclic system. The principles of biomimetic synthesis often employ such strategic cyclizations and rearrangements to mimic biosynthetic pathways and efficiently construct complex molecular architectures. engineering.org.cn The use of functionalized cyclopentane building blocks is a cornerstone of many such synthetic endeavors. unibe.ch

Q & A

Basic: What are common synthetic routes for 1-(Bromomethyl)cyclopentan-1-ol?

Answer:

The synthesis typically involves bromination of cyclopentanol derivatives. A key method is nucleophilic substitution, where a hydroxyl group is replaced by a bromomethyl group. For example, alkyl halides (e.g., brominating agents like PBr₃ or HBr) can react with cyclopentanol derivatives under controlled conditions. Reaction parameters such as solvent polarity, temperature, and catalyst presence (e.g., Lewis acids) significantly influence yields. Evidence from similar brominated cyclopentane compounds highlights the use of substitution reactions with alkyl halides .

Basic: How to characterize this compound using spectroscopic methods?

Answer:

- 1H/13C NMR : Identify the cyclopentane ring protons (δ 1.5–2.5 ppm) and bromomethyl group (δ 3.3–3.7 ppm).

- IR Spectroscopy : Detect the hydroxyl stretch (~3200–3600 cm⁻¹) and C-Br bond (~500–600 cm⁻¹).

- Mass Spectrometry : Confirm molecular weight (C₆H₁₁BrO; MW: 179.06 g/mol) via molecular ion peaks.

Refer to NMR and IR protocols for structurally similar alcohols and brominated compounds .

Basic: What safety precautions are required when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated intermediates.

- First Aid : In case of skin contact, wash with soap/water immediately. For inhalation, move to fresh air. Safety protocols for brominated analogs emphasize these measures .

Advanced: How to optimize reaction yields when using this compound as an intermediate?

Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions.

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or phase-transfer catalysts.

- Kinetic Studies : Monitor reaction progress via TLC or GC-MS to identify optimal timepoints.

Evidence from Friedel-Crafts syntheses of brominated aromatics suggests iterative optimization of temperature and stoichiometry .

Advanced: What computational methods predict the reactivity of this compound?

Answer:

- DFT Calculations : Model transition states for substitution or elimination reactions.

- Molecular Docking : Predict interactions with biological targets (e.g., enzymes) using software like AutoDock.

- QSPR Models : Corrogate structure-activity relationships for derivatives. Studies on brominated phenylpropanols demonstrate these approaches .

Advanced: How to resolve stereochemical challenges in derivatives of this compound?

Answer:

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns).

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) during key bond-forming steps.

Chiral cyclopentanol derivatives synthesized via stereoselective routes provide precedents .

Advanced: How to analyze contradictions in reported reaction yields for bromomethylcyclopentanol derivatives?

Answer:

- Condition Comparison : Tabulate variables (solvent, catalyst, temperature) across studies.

- Replicate Experiments : Control humidity/purity of reagents to isolate confounding factors.

- Statistical Analysis : Apply ANOVA to identify significant yield drivers. Contradictions in Friedel-Crafts syntheses were resolved through systematic parameter testing .

Advanced: What are the implications of the bromomethyl group in electrocyclic reactions?

Answer:

The bromomethyl group increases ring strain in cyclopentane, lowering activation energy for electrocyclic ring-opening. Orbital alignment (e.g., conrotatory vs. disrotatory pathways) can be studied via UV-vis spectroscopy. Evidence from bromomethylcyclopentene electrocyclic reactions supports this analysis .

Basic: What is the IUPAC nomenclature for this compound?

Answer:

The systematic name is This compound . The numbering prioritizes the hydroxyl group (position 1), with the bromomethyl substituent on the same carbon. IUPAC guidelines for cyclopentanol derivatives validate this naming .

Advanced: How to design a multi-step synthesis for derivatives of this compound?

Answer:

- Step 1 : Protect the hydroxyl group (e.g., silylation with TBSCl).

- Step 2 : Functionalize the bromomethyl group (e.g., nucleophilic substitution with amines).

- Step 3 : Deprotect and purify via column chromatography.

Multi-step syntheses of benzyloxy-substituted cyclopentanols illustrate this strategy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.